Cas no 1600376-49-5 (Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro-)
![Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro- structure](https://ja.kuujia.com/scimg/cas/1600376-49-5x500.png)
Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro- 化学的及び物理的性質
名前と識別子
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- Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro-
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- インチ: 1S/C9H17BrOS/c1-2-12-6-4-9(7-10)3-5-11-8-9/h2-8H2,1H3
- InChIKey: IFHQHZIYXLAXGE-UHFFFAOYSA-N
- SMILES: O1CCC(CBr)(CCSCC)C1
Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676005-0.05g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 0.05g |
$1140.0 | 2023-05-24 | ||
Enamine | EN300-676005-0.25g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 0.25g |
$1249.0 | 2023-05-24 | ||
Enamine | EN300-676005-1.0g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 1g |
$1357.0 | 2023-05-24 | ||
Enamine | EN300-676005-0.5g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 0.5g |
$1302.0 | 2023-05-24 | ||
Enamine | EN300-676005-2.5g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 2.5g |
$2660.0 | 2023-05-24 | ||
Enamine | EN300-676005-0.1g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 0.1g |
$1195.0 | 2023-05-24 | ||
Enamine | EN300-676005-10.0g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 10g |
$5837.0 | 2023-05-24 | ||
Enamine | EN300-676005-5.0g |
3-(bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane |
1600376-49-5 | 5g |
$3935.0 | 2023-05-24 |
Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro- 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro-に関する追加情報
Compound CAS No. 1600376-49-5: Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro-
Furan, a heterocyclic compound with a five-membered ring containing one oxygen atom, has been a subject of extensive research due to its versatile applications in organic synthesis and material science. The compound in question, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydrofuran, is a derivative of tetrahydrofuran (THF), which is widely used as a solvent in various industrial and laboratory settings. The CAS number assigned to this compound is 1600376-49-5, which uniquely identifies it in chemical databases and regulatory documents.
The structure of this compound consists of a tetrahydrofuran ring substituted at the 3-position with two groups: a bromomethyl group (-CH2Br) and an ethylthioethyl group (-CH2CH2SCH2CH3). These substituents introduce unique chemical properties, making the compound potentially useful in various synthetic transformations. The bromomethyl group serves as an electrophilic site, enabling nucleophilic substitution reactions, while the ethylthio group introduces sulfur-based functionality, which can participate in thiol-based chemistry or act as a leaving group under certain conditions.
Recent studies have explored the use of similar tetrahydrofuran derivatives in the synthesis of bioactive molecules. For instance, researchers have reported the application of THF derivatives in the construction of complex natural product frameworks. The presence of bromine and sulfur atoms in this compound suggests its potential utility in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, where halides are commonly employed as coupling partners. Additionally, the ethylthio group could facilitate thiol-ene or thiol-Michael additions, further expanding its synthetic utility.
In terms of synthesis, this compound can be prepared via various routes. One potential method involves the alkylation of tetrahydrofuran with an appropriate bromomethylating agent followed by subsequent substitution or coupling reactions to introduce the ethylthio group. Alternatively, it could be synthesized through ring-opening reactions of THF derivatives followed by functionalization steps. The choice of synthetic pathway would depend on factors such as yield, cost-effectiveness, and the availability of starting materials.
The properties of this compound make it a promising candidate for applications in polymer chemistry as well. Tetrahydrofuran derivatives are known to form polymers with unique mechanical and thermal properties. The bromomethyl and ethylthio groups could potentially serve as functional groups for polymerization or cross-linking reactions, leading to materials with tailored properties for specific applications such as adhesives, coatings, or electronic devices.
From an environmental perspective, understanding the degradation pathways and ecological impact of such compounds is crucial. Recent advancements in green chemistry have emphasized the importance of designing chemicals with minimal environmental footprint. While no specific data on this compound's biodegradation is currently available, its structure suggests that it may undergo oxidative degradation under certain conditions. Further research into its environmental fate would be valuable for assessing its sustainability profile.
In conclusion, Furan, 3-(bromomethyl)-3-[2-(ethylthio)ethyl]tetrahydro- (CAS No. 1600376-49-5) represents a versatile platform for synthetic chemistry due to its functionalized tetrahydrofuran framework. Its potential applications span across pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new synthetic methodologies and applications for such compounds, their role in advancing chemical innovation is expected to grow significantly.
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